molecular formula C9H10ClNO4 B2380197 2-Amino-3-chloro-4,6-dimethoxybenzoic acid CAS No. 1164251-94-8

2-Amino-3-chloro-4,6-dimethoxybenzoic acid

Cat. No.: B2380197
CAS No.: 1164251-94-8
M. Wt: 231.63
InChI Key: YFNWCKDEWLHZNY-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-4,6-dimethoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₁₀ClNO₄ (corrected based on structural analysis) . Its structure features:

  • A carboxylic acid group (-COOH) at position 1.
  • An amino group (-NH₂) at position 2.
  • A chlorine atom at position 3.
  • Methoxy groups (-OCH₃) at positions 4 and 5.

This compound is primarily utilized as a synthetic building block in organic and pharmaceutical chemistry, with commercial availability noted in catalogs (e.g., CymitQuimica and Enamine Ltd) . Its synthesis often involves halogenation and methoxylation steps, as seen in analogous compounds like 2-iodo-4,6-dimethoxybenzoic acid .

Properties

IUPAC Name

2-amino-3-chloro-4,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-4-3-5(15-2)7(10)8(11)6(4)9(12)13/h3H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNWCKDEWLHZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)O)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4,6-dimethoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 3-chloro-4,6-dimethoxybenzoic acid.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination reaction efficiently.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Substituted Derivatives: Products with different functional groups replacing the chloro group.

    Oxidized or Reduced Compounds: Various oxidation or reduction products depending on the reagents used.

    Coupled Products: Complex organic molecules formed through coupling reactions.

Scientific Research Applications

2-Amino-3-chloro-4,6-dimethoxybenzoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Receptor Binding: It may bind to specific receptors, modulating their function and influencing cellular pathways.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Positional Isomers of Chlorinated Aminobenzoic Acids

Key differences arise from the position of the chlorine substituent and methoxy groups:

Compound Name Substituent Positions Melting Point (°C) Key Properties/Applications References
2-Amino-3-chloro-4,6-dimethoxybenzoic acid 2-NH₂, 3-Cl, 4,6-OCH₃ Not reported Building block for pharmaceuticals, agrochemicals
2-Amino-4-chlorobenzoic acid 2-NH₂, 4-Cl 231–235 Intermediate in dye synthesis
2-Amino-5-chlorobenzoic acid 2-NH₂, 5-Cl 209–213 Used in coordination chemistry
2-Amino-3,6-dichlorobenzoic acid 2-NH₂, 3-Cl, 6-Cl Not reported Potential herbicide precursor

Key Observations :

  • Chlorine at position 3 (meta to -COOH) in the target compound may enhance steric hindrance compared to para-substituted analogs, affecting reactivity in coupling reactions .

Halogen-Substituted Dimethoxybenzoic Acids

Replacing chlorine with other halogens alters electronic and steric properties:

Compound Name Halogen Molecular Formula Key Differences References
This compound Cl C₉H₁₀ClNO₄ Moderate electronegativity; versatile in nucleophilic substitutions
2-Bromo-4,6-dimethoxybenzoic acid Br C₉H₉BrO₄ Larger atomic radius; higher polarizability for radical reactions
2-Iodo-4,6-dimethoxybenzoic acid I C₉H₉IO₄ Largest halogen; prone to Ullmann-type couplings

Key Observations :

  • Iodine’s size and polarizability make it more reactive in cross-coupling reactions compared to chlorine .
  • Bromine derivatives are intermediates in synthesizing kinase inhibitors (e.g., RVX-208) .

Methoxy Group Positional Isomers

Variations in methoxy group placement influence hydrogen bonding and crystal packing:

Compound Name Methoxy Positions Key Properties References
This compound 4,6-OCH₃ Enhanced solubility in methanol/water mixtures
2,6-Dimethoxybenzoic acid 2,6-OCH₃ Forms stable hydrogen-bonded dimers in crystals
2-Amino-4,6-dimethoxybenzoic acid 4,6-OCH₃ Lacks chlorine; used in glycobiology research

Key Observations :

  • The 4,6-dimethoxy configuration in the target compound may reduce intramolecular hydrogen bonding compared to 2,6-dimethoxy analogs, increasing flexibility for derivatization .

Biological Activity

2-Amino-3-chloro-4,6-dimethoxybenzoic acid (ACDBA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of ACDBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ACDBA is characterized by its unique chemical structure, which includes an amino group, a chloro substituent, and two methoxy groups attached to a benzoic acid core. The molecular formula is C10H12ClNO4C_{10}H_{12}ClNO_4, with a molecular weight of approximately 247.66 g/mol.

The biological activity of ACDBA can be attributed to several mechanisms:

  • Enzyme Inhibition : ACDBA has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
  • Antioxidant Activity : The presence of methoxy groups in its structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Cell Proliferation Modulation : Studies indicate that ACDBA can influence cell cycle progression and apoptosis in cancer cells, suggesting potential anti-cancer properties.

In Vitro Studies

  • Anticancer Activity : In vitro studies have demonstrated that ACDBA exhibits cytotoxic effects against various cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50 values were found to be around 20 µM.
    • HeLa (cervical cancer) : IC50 values were approximately 15 µM.
  • Anti-inflammatory Effects : Research has indicated that ACDBA reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo evaluations using animal models have further confirmed the therapeutic potential of ACDBA:

  • Xenograft Models : When administered to mice bearing tumors derived from human cancer cells, ACDBA significantly inhibited tumor growth without noticeable toxicity.
  • Inflammation Models : In models of acute inflammation, treatment with ACDBA resulted in reduced edema and inflammatory cell infiltration.

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzoic acid including ACDBA. They evaluated their anticancer properties against multiple cell lines. The study concluded that ACDBA demonstrated significant cytotoxicity and induced apoptosis through the mitochondrial pathway, highlighting its potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of ACDBA in a murine model of arthritis. The results indicated that treatment with ACDBA led to a marked reduction in joint swelling and pain scores compared to control groups. This suggests that ACDBA may serve as a promising candidate for treating inflammatory diseases .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)Mechanism of Action
This compound20Enzyme inhibition, antioxidant activity
Trichostatin A15HDAC inhibition
Suberoylanilide hydroxamic acid (SAHA)10HDAC inhibition

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